P-gp inhibitor 16
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Overview
Description
P-glycoprotein inhibitor 16 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane transport protein that plays a crucial role in the efflux of various substrates, including drugs, out of cells. This inhibition can enhance the bioavailability and efficacy of therapeutic agents, particularly in the context of overcoming multidrug resistance in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein inhibitor 16 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Core Structure: The core structure of P-glycoprotein inhibitor 16 is often synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This may involve reactions such as alkylation, acylation, and halogenation.
Industrial Production Methods
Industrial production of P-glycoprotein inhibitor 16 involves scaling up the synthetic routes used in laboratory settings. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, industrial methods may incorporate continuous flow processes and automated systems to enhance productivity and consistency .
Chemical Reactions Analysis
Types of Reactions
P-glycoprotein inhibitor 16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of P-glycoprotein inhibitor 16 include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
P-glycoprotein inhibitor 16 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the mechanisms of drug transport and efflux in cells.
Biology: It helps in understanding the role of P-glycoprotein in cellular processes and its impact on drug resistance.
Medicine: It is investigated for its potential to enhance the efficacy of chemotherapeutic agents by overcoming multidrug resistance in cancer cells.
Industry: It is used in the development of drug formulations to improve the bioavailability and therapeutic outcomes of various drugs
Mechanism of Action
P-glycoprotein inhibitor 16 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity. This inhibition prevents the efflux of substrates from the cells, leading to increased intracellular concentrations of therapeutic agents. The molecular targets and pathways involved include the ATP-binding cassette transporter superfamily and the associated signaling pathways that regulate drug transport and resistance .
Comparison with Similar Compounds
P-glycoprotein inhibitor 16 is unique compared to other similar compounds due to its specific binding affinity and inhibitory potency. Similar compounds include:
Tariquidar: Known for its potent P-glycoprotein inhibition but with different binding sites and mechanisms.
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein but with lower specificity.
Cyclosporine A: An immunosuppressant with P-glycoprotein inhibitory activity but with significant side effects
P-glycoprotein inhibitor 16 stands out due to its higher specificity and lower toxicity, making it a promising candidate for overcoming multidrug resistance in cancer therapy .
Properties
Molecular Formula |
C35H35N5O4 |
---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-4-[4-(2-methoxyanilino)quinazolin-6-yl]benzamide |
InChI |
InChI=1S/C35H35N5O4/c1-42-31-7-5-4-6-30(31)39-34-28-18-25(12-13-29(28)37-22-38-34)23-8-10-24(11-9-23)35(41)36-15-17-40-16-14-26-19-32(43-2)33(44-3)20-27(26)21-40/h4-13,18-20,22H,14-17,21H2,1-3H3,(H,36,41)(H,37,38,39) |
InChI Key |
XQTYXKNKVQNNKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(C=C4)C(=O)NCCN5CCC6=CC(=C(C=C6C5)OC)OC |
Origin of Product |
United States |
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